4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2S/c1-17(2)14-6-4-3-5-13(14)16-20(18,19)12-9-7-11(15)8-10-12/h7-10,13-14,16H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHLTMGFSCJGHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(dimethylamino)cyclohexylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate and may be carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues: Key Differences and Similarities
The following table summarizes structural and pharmacological distinctions between 4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamide and its analogues:
Key Observations:
- Core Structure : Benzenesulfonamide vs. benzamide significantly impacts receptor binding. Benzamides (e.g., U-47700, AH-7921) exhibit strong opioid activity, whereas benzenesulfonamides (e.g., W-18, target compound) show variable or absent activity .
- Substituent Effects: The cyclohexyl-dimethylamino group (shared with U-47700 and AH-7921) is associated with µ-opioid receptor affinity. However, sulfonamide-linked analogues may lack the conformational flexibility required for receptor activation .
Physicochemical and Metabolic Comparisons
Notes:
Legal and Regulatory Status
Regulatory scrutiny focuses on cyclohexylamine derivatives with opioid-like structures, suggesting that the target compound could face future restrictions if pharmacological activity is confirmed.
Biological Activity
4-Chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamide is a sulfonamide compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by a chlorobenzene ring, a sulfonamide functional group, and a dimethylamino cyclohexyl moiety. Its molecular formula is .
Antimicrobial Properties
Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity. The mechanism typically involves inhibition of bacterial folate synthesis by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Streptococcus pneumoniae | 8 µg/mL |
Anticancer Potential
Recent studies have explored the anticancer effects of sulfonamides. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound appears to activate the intrinsic apoptotic pathway, leading to increased expression of pro-apoptotic proteins .
Case Study: Apoptosis Induction in MCF-7 Cells
- Objective: To evaluate the effect of the compound on cell viability and apoptosis.
- Method: MCF-7 cells were treated with varying concentrations (0, 10, 20, 30 µM) of the compound for 24 hours.
- Findings: A significant reduction in cell viability was observed at doses above 20 µM, with flow cytometry confirming increased annexin V positivity indicative of apoptosis.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: By mimicking p-aminobenzoic acid (PABA), it inhibits DHPS, crucial for folate synthesis in bacteria.
- Apoptotic Pathway Activation: The compound induces stress responses in cancer cells, leading to mitochondrial dysfunction and activation of caspases .
Comparative Analysis
Comparative studies with other sulfonamide derivatives indicate that structural modifications influence biological activity. For instance, compounds with additional functional groups exhibit enhanced potency against certain bacterial strains and cancer cells.
Table 2: Comparative Biological Activity of Sulfonamide Derivatives
| Compound Name | MIC (E. coli) | IC50 (MCF-7) |
|---|---|---|
| This compound | 32 µg/mL | 20 µM |
| N-(4-chlorophenyl)-N,N-dimethylsulfonamide | 64 µg/mL | 25 µM |
| N-(3-methylphenyl)-N,N-dimethylsulfonamide | 16 µg/mL | 15 µM |
Q & A
Q. What is the recommended synthetic route for 4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamide?
- Methodological Answer : The synthesis involves reacting 4-chlorobenzenesulfonyl chloride with 2-(dimethylamino)cyclohexylamine under basic conditions. A typical protocol includes:
Dissolving the amine in dichloromethane (DCM) and adding triethylamine to neutralize HCl byproducts.
Slowly adding the sulfonyl chloride dropwise at 0–5°C.
Stirring the mixture at room temperature for 12–24 hours.
Purifying the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient).
Confirm purity using HPLC or TLC. This method is analogous to sulfonamide syntheses for structurally related compounds .
Q. Which analytical techniques are essential for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm the sulfonamide linkage, cyclohexyl dimethylamino group, and chloro-substituted benzene.
- FTIR : Verify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N–H bending (~3300 cm⁻¹).
- Mass Spectrometry (ESI-TOF) : Confirm molecular weight (C₁₅H₂₂ClN₂O₂S; exact mass: 341.11 g/mol).
- X-ray Crystallography : For definitive stereochemical analysis, use SHELXL-2018/3 for refinement after data collection on a single crystal .
Q. How can preliminary biological activity be assessed?
- Methodological Answer :
- In Vivo Antinociception Assay : Use the 55°C warm-water tail-withdrawal test in rodents. Administer escalating doses (1–30 mg/kg, subcutaneous) and measure latency to tail withdrawal. Include naltrexone (10 mg/kg) to test opioid receptor involvement.
- Receptor Binding Assays : Screen for μ-opioid receptor (MOR) affinity using radiolabeled DAMGO or [³H]naltrexone in competitive binding studies. Compare results to U-47700, a structurally related MOR agonist .
Advanced Research Questions
Q. How can contradictory data between legal scheduling and pharmacological inactivity be resolved?
- Methodological Answer :
- Comprehensive Receptor Profiling : Expand binding assays to κ-opioid (KOR), δ-opioid (DOR), and non-opioid receptors (e.g., σ, NMDA).
- Behavioral Studies : Test locomotor activity, conditioned place preference, and withdrawal symptoms in rodent models to assess abuse potential.
- Metabolite Screening : Use LC-MS/MS to identify active metabolites that may explain discrepancies. Reference structural analogs like W-15, which lack opioid activity despite legal classification .
Q. What structure-activity relationships (SAR) differentiate this compound from U-47700?
- Methodological Answer :
- Key Structural Differences :
- U-47700 : 3,4-Dichloro-N-methylbenzamide with a trans-cyclohexyl dimethylamino group.
- Target Compound : 4-Chloro-benzenesulfonamide with a non-methylated cyclohexyl dimethylamino group.
- Methodology :
Synthesize analogs with varied substituents (e.g., chloro vs. nitro groups, sulfonamide vs. carboxamide).
Test binding affinity (Ki) using MOR-expressing cell membranes.
Perform molecular docking (e.g., AutoDock Vina) to compare interactions with MOR’s orthosteric site.
Results may show reduced MOR affinity due to sulfonamide rigidity vs. carboxamide flexibility .
Q. What advanced chromatographic methods optimize purity analysis?
- Methodological Answer :
- HPLC Conditions :
- Column: C18 (5 μm, 250 × 4.6 mm).
- Mobile Phase: 60:40 acetonitrile/10 mM ammonium formate (pH 3.5).
- Flow Rate: 1.0 mL/min; UV detection at 254 nm.
- LC-MS/MS : Use electrospray ionization (ESI+) to detect trace impurities (e.g., unreacted sulfonyl chloride). Validate method per ICH Q2(R1) guidelines .
Q. How can crystallographic data resolve conformational ambiguities?
- Methodological Answer :
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Structure Solution : Employ SHELXT-2018/2 for direct methods. Refine with SHELXL-2018/3 using full-matrix least-squares.
- Key Metrics : Report R1/wR2 values (< 0.05), bond angle deviations (< 0.5°), and torsional angles for the cyclohexyl group. Compare to related sulfonamides in the Cambridge Structural Database .
Q. What strategies assess metabolic stability in hepatic models?
- Methodological Answer :
- Liver Microsome Assay : Incubate the compound (1 μM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
- Sampling : Collect aliquots at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile.
- Analysis : Quantify parent compound depletion via LC-MS/MS. Identify metabolites using high-resolution MS (e.g., Q-TOF) and MS/MS fragmentation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
